molecular formula C11H15N3 B3014674 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine CAS No. 2097867-75-7

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine

Cat. No.: B3014674
CAS No.: 2097867-75-7
M. Wt: 189.262
InChI Key: HLRYOWAFWUMPFO-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, which is a common scaffold in many biologically active molecules, and the piperidine ring, which is prevalent in numerous pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-chloropyrimidine with 3-methylidenepiperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidine moiety. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or nitro groups to corresponding saturated or amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in DMF for deprotonation followed by the addition of nucleophiles.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of saturated or amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidine: Lacks the double bond in the piperidine ring.

    2-(3-methylidenepiperidin-1-yl)pyrimidine: Lacks the methyl group on the pyrimidine ring.

    4-Methyl-2-(piperidin-1-yl)pyrimidine: Lacks the double bond and the methyl group on the piperidine ring.

Uniqueness

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is unique due to the presence of both the methyl group on the pyrimidine ring and the double bond in the piperidine ring. This combination of structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

4-methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-12-6-5-10(2)13-11/h5-6H,1,3-4,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRYOWAFWUMPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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